(Formyl-2,3-dimethylanilino)acetic acid
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Overview
Description
(Formyl-2,3-dimethylanilino)acetic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.231 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of formylating agents such as formic acid or formic anhydride in the presence of a catalyst .
Industrial Production Methods
While specific industrial production methods for (Formyl-2,3-dimethylanilino)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
(Formyl-2,3-dimethylanilino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(Formyl-2,3-dimethylanilino)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Formyl-2,3-dimethylanilino)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic ring and acetic acid moiety also contribute to its overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- (Formyl-2,4-dimethylanilino)acetic acid
- (Acetyl-2,3-dimethylanilino)acetic acid
- (2,3-Dimethylanilino)acetic acid
- (Acetyl-2,4-dimethylanilino)acetic acid
- (Formyl-2-methoxyanilino)acetic acid
Uniqueness
(Formyl-2,3-dimethylanilino)acetic acid is unique due to the specific positioning of the formyl and acetic acid groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
CAS No. |
618070-01-2 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(N-formyl-2,3-dimethylanilino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-8-4-3-5-10(9(8)2)12(7-13)6-11(14)15/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI Key |
VJNFGUWSQPMMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)O)C=O)C |
Origin of Product |
United States |
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